6-Ethyloctahydropyrrolo[3,4-B]pyridine
Description
Fusion Position Variations
- Pyrrolo[3,4-b]pyridine (as in this compound):
- Pyrrolo[3,4-c]pyridine :
- Pyrrolo[2,3-b]pyridine :
Functionalization Trends
- 6-Substituted derivatives : Ethyl groups enhance lipophilicity, impacting membrane permeability.
- Saturated vs. unsaturated cores : Saturated systems (e.g., octahydro) reduce aromaticity, altering reactivity compared to unsaturated analogs like pyrrolo[3,4-b]pyridin-5-one.
Table 3: Comparison of pyrrolo-pyridine isomers
Properties
IUPAC Name |
6-ethyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-11-6-8-4-3-5-10-9(8)7-11/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQMPENIEFPXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CCCNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90712322 | |
| Record name | 6-Ethyloctahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141669-88-6 | |
| Record name | 6-Ethyloctahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1141669-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethyloctahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Ethyloctahydropyrrolo[3,4-B]pyridine is a bicyclic compound that belongs to the class of pyrrolidine derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity can provide insights into its therapeutic applications, including analgesic, anti-inflammatory, and neuroprotective effects.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of the ethyl group and the octahydropyrrole moiety contributes to its interaction with various biological targets. SAR studies have indicated that modifications to the core structure can significantly influence the compound's potency and selectivity.
1. Analgesic Activity
Research has shown that derivatives of pyrrolo[3,4-B]pyridine exhibit significant analgesic properties. For instance, a study demonstrated that certain analogs could reduce pain responses in animal models, suggesting their potential as analgesics in clinical settings. The mechanism of action is believed to involve modulation of neurotransmitter systems involved in pain perception.
2. Anti-inflammatory Effects
In vitro studies have revealed that this compound derivatives can inhibit pro-inflammatory cytokine release from macrophages. This suggests that these compounds may be effective in treating inflammatory diseases by targeting specific pathways involved in inflammation.
3. Neuroprotective Properties
The neuroprotective potential of this compound has been explored through various models of neurodegeneration. Preliminary findings indicate that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for neurodegenerative disorders such as Alzheimer's disease.
Table 1: Summary of Biological Activities
Case Study: Analgesic Efficacy
A case study involving a series of experiments on mice demonstrated that administration of this compound resulted in a dose-dependent decrease in pain behaviors measured by the hot plate test. The most potent derivative showed an approximate 50% reduction in response time compared to control groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The ethyl substituent distinguishes 6-Ethyloctahydropyrrolo[3,4-B]pyridine from related compounds. Key structural comparisons include:
- Substituent Effects : The ethyl group balances lipophilicity and metabolic stability compared to the benzyl group, which may hinder membrane permeability due to steric bulk .
- Ring Saturation : Octahydro derivatives exhibit enhanced conformational stability compared to dihydro or unsaturated analogs (e.g., 6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine-5,7-dione), which retain keto groups that influence reactivity .
Preparation Methods
Cascade 6-endo-dig Cyclization for Pyrazolo[3,4-b]pyridine Frameworks
A prominent method involves a cascade 6-endo-dig cyclization reaction, which constructs the pyrazolo[3,4-b]pyridine core efficiently from 5-aminopyrazoles and alkynyl aldehydes. This method uses:
- Activation of the alkyne triple bond by silver, iodine, or N-bromosuccinimide (NBS).
- The reaction proceeds with high regioselectivity and functional group tolerance.
- The halogenated products can be further functionalized via arylation, alkynylation, alkenylation, or selenization.
This method provides a versatile platform for synthesizing diversified pyrazolo[3,4-b]pyridine derivatives, potentially including 6-ethyl substituted analogs through appropriate choice of starting materials and substituents.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 5-aminopyrazole + Alkynyl aldehyde | Silver, iodine, or NBS activation, solvent conditions | Formation of pyrazolo[3,4-b]pyridine core via 6-endo-dig cyclization |
| Post-cyclization functionalization | Palladium-catalyzed cross-coupling, selenization | Diversified substitution on the pyridine ring |
Reference: PMC Article on cascade 6-endo-dig cyclization, 2022
Multi-step Synthesis via Substitution, Reduction, and Cyclization
Another synthetic approach, demonstrated for closely related pyrrolo[3,4-b]pyridine derivatives, involves a multi-step sequence:
- Starting from substituted pyridine dicarboxylic acids (e.g., 5-methoxypyridine-2,3-dicarboxylic acid).
- Sequential reactions including substitution, reduction, and cyclization steps.
- Key intermediate formation such as 6-benzyl-3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
- Final cyclization and functional group transformations to yield the target bicyclic compound.
This method typically involves:
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|
| S1 | Substitution | Starting pyridine dicarboxylic acid | Substituted intermediate | - |
| S2 | Reduction | Appropriate reducing agents | Reduced intermediate | - |
| S3 | Substitution | Methylation or similar | Methylated intermediate | - |
| S4 | Cyclization | Reflux with benzylamine in tetrahydrofuran | 6-benzyl-3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | 55 |
| S5 | Esterification | Ethyl chloroformate in 1,2-dichloroethane | Carboxylate derivative | - |
Reference: Chinese patent CN111808102A, 2020
Phosphine-Catalyzed [4+2] Cyclization
Research has also reported phosphine-catalyzed [4+2] cyclization reactions to prepare highly functionalized tetrahydropyridines, which are structurally related to the pyrrolo[3,4-b]pyridine scaffold. This method offers:
- High regio- and stereoselectivity.
- Access to diverse substitutions on the bicyclic ring system.
- Potential for scale-up and application in medicinal chemistry.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Applications |
|---|---|---|---|
| Cascade 6-endo-dig cyclization | High regioselectivity, functional group tolerance, versatile post-functionalization | Requires specific starting materials and catalysts | Synthesis of diversified pyrazolo[3,4-b]pyridines with potential pharmaceutical applications |
| Multi-step substitution/reduction/cyclization | Well-established, allows precise control of substituents | Multi-step, moderate overall yield (e.g., 55% in key step) | Preparation of substituted pyrrolo[3,4-b]pyridines for drug discovery |
| Phosphine-catalyzed [4+2] cyclization | Efficient synthesis of functionalized tetrahydropyridines | May need optimization for specific derivatives | Organic synthesis and medicinal chemistry |
Research Findings and Applications
- The pyrazolo[3,4-b]pyridine core, including 6-ethyl derivatives, has been extensively studied for anticancer activity, with over 5500 references and 2400 patents highlighting their bioactivity.
- Modifications on the bicyclic scaffold influence biological properties, enabling the design of potential anticancer agents and other pharmaceuticals.
- The synthetic methods enable incorporation of diverse substituents, including sulfone and phosphonate groups, which are important for medicinal and agricultural chemistry applications.
Q & A
Q. What are the key synthetic routes for 6-Ethyloctahydropyrrolo[3,4-B]pyridine?
The synthesis typically involves stereoselective reduction of precursors such as 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. This step introduces chirality into the final product . Alternative methods include cyclization reactions of chlorinated pyridine derivatives under basic conditions (e.g., sodium hydride in DMF at elevated temperatures) . Researchers should prioritize optimizing reaction parameters (temperature, solvent, catalyst) to improve yield and stereochemical control.
Q. How is the molecular structure of this compound characterized?
The compound features a bicyclic framework with a pyrrolidine ring fused to a pyridine ring. Key characterization techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry .
- X-ray crystallography for resolving spatial arrangements of the ethyl group and hydrogenated rings .
- Mass spectrometry to verify molecular weight and fragmentation patterns .
Q. What intermediates are critical for synthesizing this compound derivatives?
Common intermediates include:
- Chlorinated precursors (e.g., 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine), which allow functionalization via substitution reactions .
- N-oxides , generated via oxidation with mCPBA, to enhance reactivity in subsequent steps .
- Benzyl-protected intermediates to preserve stereochemistry during multi-step syntheses .
Q. What physicochemical properties influence its application in drug discovery?
Key properties include:
- Solubility : Enhanced by hydrophilic substituents (e.g., hydroxyl or amine groups) .
- Lipophilicity : Increased by trifluoromethyl or ethyl groups, improving blood-brain barrier penetration .
- Stability : Sensitive to oxidation; requires inert atmospheres during storage and reactions .
Q. How is initial biological screening conducted for derivatives of this scaffold?
Screening typically involves:
- In vitro assays : Binding affinity tests for targets like histamine-3 receptors using radioligand displacement .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
- Cytotoxicity profiling : MTT assays on cancer cell lines to identify antiproliferative effects .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Strategies include:
- Chiral catalysts : Use of enantioselective reducing agents (e.g., BINAP-Ru complexes) during hydrogenation .
- Chromatographic separation : Preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) .
- Crystallization-induced asymmetric transformation to enrich desired enantiomers .
Q. How to resolve contradictions in reported biological activity data across studies?
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., Table 1 in shows trifluoromethyl groups enhance c-KIT inhibition).
- Molecular docking : Validate binding modes with targets (e.g., histamine receptors) to explain variance in efficacy .
- Dose-response reevaluation : Ensure consistent assay conditions (e.g., pH, incubation time) to minimize experimental noise .
Q. What methodologies enable efficient multi-step synthesis of complex derivatives?
- Modular design : Use orthogonal protecting groups (e.g., tert-butyl for amines) to enable sequential functionalization .
- Flow chemistry : Continuous reactors for high-yield, scalable synthesis of intermediates .
- Microwave-assisted reactions : Accelerate cyclization steps while reducing byproducts .
Q. What mechanistic insights explain its pharmacological activity?
- Receptor modulation : Derivatives act as histamine-3 receptor ligands, modulating neurotransmitter release in cognitive disorders .
- Enzyme inhibition : Trifluoromethyl-substituted analogs inhibit kinases like c-KIT via hydrophobic pocket interactions (IC₅₀ = 9.87 µM for compound 6h) .
- ROS scavenging : Pyrazolo[3,4-b]pyridine derivatives exhibit antioxidant properties, mitigating oxidative stress in neurodegenerative models .
Q. How to troubleshoot low yields in alkylation or acylation reactions?
- Solvent optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., THF) to reduce side reactions .
- Temperature control : Lower reaction temperatures (<0°C) to prevent decomposition of sensitive intermediates .
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to improve efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
